THC-COOH (THC-COOH) is a major metabolite of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of Cannabis sativa L. []. THC-COOH is formed in the body through the metabolic breakdown of THC, primarily in the liver. [] It is an inactive metabolite, meaning it does not have the same psychoactive properties as THC. [, ]
In scientific research, THC-COOH serves as a valuable biomarker for cannabis exposure. [, , , , , , , , , , , , , , , ] Due to its longer detection window in biological samples compared to THC, its presence provides evidence of past cannabis use.
11-Nor-9-carboxy-delta-9-tetrahydrocannabinol, also known as 11-nor-9-carboxy-tetrahydrocannabinol or THC-11-oic acid, is the primary metabolite of delta-9-tetrahydrocannabinol (THC), the principal psychoactive component of cannabis. This compound is formed in the human body after the consumption of cannabis, primarily through the oxidation of 11-hydroxy-delta-9-tetrahydrocannabinol by liver enzymes. The presence of 11-nor-9-carboxy-delta-9-tetrahydrocannabinol in biological samples is commonly used for drug testing, as it remains detectable in urine for several days to weeks after cannabis use .
11-Nor-9-carboxy-delta-9-tetrahydrocannabinol is classified as a cannabinoid, a group of compounds that interact with cannabinoid receptors in the body. It does not exhibit psychoactive properties like its parent compound THC but may still contribute to some therapeutic effects associated with cannabis use. The compound is typically identified in urine tests as a marker for cannabis consumption, making it significant in forensic toxicology and clinical settings .
The synthesis of 11-nor-9-carboxy-delta-9-tetrahydrocannabinol can be achieved through various chemical pathways. One notable method involves the use of labeled precursors to facilitate tracking and quantification during metabolic studies. For example, synthesis can start from olivetol, which undergoes a series of reactions including condensation and oxidation to yield the desired metabolite. The process has been optimized to reduce steps and improve yields, utilizing solvents like nitromethane to enhance reaction efficiency .
Key steps in the synthesis include:
The molecular formula for 11-nor-9-carboxy-delta-9-tetrahydrocannabinol is , with a molar mass of approximately . The structure features a carboxylic acid functional group that distinguishes it from its parent compound THC.
Structural Characteristics:
This structure allows for interactions with cannabinoid receptors, although it does not produce psychoactive effects .
The primary reaction involving 11-nor-9-carboxy-delta-9-tetrahydrocannabinol is its formation from 11-hydroxy-delta-9-tetrahydrocannabinol through enzymatic oxidation. This reaction typically occurs in the liver and involves cytochrome P450 enzymes, which facilitate the conversion of active metabolites into their carboxylated forms.
In addition to metabolic transformations, 11-nor-9-carboxy-delta-9-tetrahydrocannabinol can also undergo conjugation reactions, particularly with glucuronic acid, enhancing its solubility and facilitating excretion via urine .
While 11-nor-9-carboxy-delta-9-tetrahydrocannabinol itself does not bind significantly to cannabinoid receptors (CB1 and CB2), it plays a crucial role in the pharmacokinetics of THC. After cannabis consumption, THC is metabolized into 11-hydroxy-delta-9-tetrahydrocannabinol, which is then further oxidized to form 11-nor-9-carboxy-delta-9-tetrahydrocannabinol.
This metabolic pathway influences the duration and intensity of THC's effects on the body. The presence of both metabolites in biological samples can help determine recent cannabis use and assess potential impairment .
The physical properties of 11-nor-9-carboxy-delta-9-tetrahydrocannabinol include:
Chemical properties include:
The compound has a long elimination half-life ranging from approximately 5.2 to 6.2 days, which contributes to its detectability in urine tests for extended periods following cannabis use .
11-Nor-9-carboxy-delta-9-tetrahydrocannabinol is primarily utilized in:
Despite its lack of psychoactivity, understanding its role in cannabis metabolism enhances our knowledge of cannabinoid pharmacology and informs regulatory practices regarding cannabis use .
11-Nor-9-carboxy-Δ9-tetrahydrocannabinol (THC-COOH) is the primary inactive metabolite of Δ9-tetrahydrocannabinol (THC), the main psychoactive component of Cannabis sativa. Its chemical formula is C~21~H~28~O~4~, with a molecular weight of 344.45 g/mol [1] [4]. Structurally, THC-COOH differs from THC through the oxidation of the C9 alkyl chain to a carboxylic acid group and the absence of the C11 methyl group (hence "nor"). This transformation eliminates psychoactivity while enhancing water solubility for excretion. The molecule retains a pentyl side chain and a phenolic hydroxyl group, contributing to its conjugation with glucuronic acid to form an acyl glucuronide [2] [6].
Table 1: Key Chemical Properties of THC-COOH
Property | Value |
---|---|
Molecular Formula | C~21~H~28~O~4~ |
Molecular Weight | 344.45 g/mol |
IUPAC Name | 1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid |
Major Functional Groups | Carboxylic acid, phenolic hydroxyl |
Lipophilicity (LogP) | Lower than THC due to carboxylation |
THC metabolism involves hepatic cytochrome P450 enzymes (primarily CYP2C9 and CYP3A4). The process occurs in two sequential steps:
Phase II metabolism conjugates THC-COOH with glucuronic acid via UGT enzymes (e.g., UGT1A1, UGT1A3, UGT2B7), forming THC-COOH-glucuronide. This water-soluble conjugate facilitates renal excretion [2] [4]. Studies using Escherichia coli β-glucuronidase hydrolysis demonstrate significant concentration increases of free THC-COOH in plasma after enzymatic treatment, though incomplete hydrolysis remains a quantification challenge [2].
Table 2: Pharmacokinetic Parameters of THC-COOH in Chronic Cannabis Users
Parameter | Value | Conditions |
---|---|---|
Peak Plasma Concentration | 196.9 ± 39.9 μg/L | After 7 days of oral THC (40–120 mg/day) [2] |
Detection Window | Days to weeks | Varies with frequency of use and body fat [4] |
Half-Life | 5.2–6.2 days (chronic users) | Following high-dose oral THC [2] |
Primary Excretion Form | THC-COOH-glucuronide | >65% in urine [4] [10] |
THC-COOH serves as the definitive biomarker for cannabis exposure due to its:
In forensic contexts, the sole presence of THC-COOH in urine indicates non-recent use, while co-detection with 11-OH-THC suggests recent consumption (within hours) [4] [8].
Forensic Applications
Clinical Research
Analytical Innovations
Table 3: THC-COOH Distribution in Postmortem Specimens (n=15) [5]
Specimen | Median THC-COOH (ng/mL or ng/g) | FCC Ratio (FCC/Specimen) |
---|---|---|
Fluid from Chest Cavity (FCC) | 480 | 1.0 (reference) |
Blood with NaF | 10 | 48 |
Urine | 240 | 2 |
Bile | 80 | 6 |
Brain Tissue | 4.7 | 102 |
Liver Tissue | 120 | 4 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: